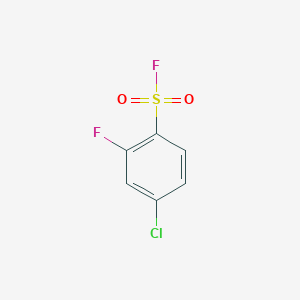

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride

描述

Historical Context and Discovery of Benzenesulfonyl Fluorides

The development of benzenesulfonyl fluorides traces back to early 20th-century advancements in organofluorine chemistry. While elemental fluorine was isolated by Henri Moissan in 1886, the systematic exploration of sulfonyl fluorides began in the 1960s with the advent of N-fluorinating agents like perfluoro-N-fluoropiperidine. Early synthetic routes relied on halogen-exchange reactions, such as the substitution of chlorobenzene sulfonyl chlorides with potassium fluoride (KF), pioneered in patents like US4886629A (2008). These methods enabled the synthesis of mono- and di-halogenated derivatives, including 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, which emerged as a stable intermediate for further functionalization.

A critical milestone was the discovery of sulfur fluoride exchange (SuFEx) click chemistry in the 2010s, which highlighted sulfonyl fluorides' reactivity under mild conditions. This breakthrough revitalized interest in halogenated variants due to their tunable electronic properties and compatibility with diverse substrates.

Significance of Halogenated Sulfonyl Fluorides in Modern Chemistry

Halogenated sulfonyl fluorides are prized for their dual functionality:

- Electron-Withdrawing Effects : The chlorine and fluorine substituents enhance the electrophilicity of the sulfonyl fluoride group, facilitating nucleophilic substitutions (e.g., with amines or alcohols).

- Click Chemistry Utility : Their stability in aqueous environments and selective reactivity make them ideal for bioconjugation and polymer synthesis.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClF₂O₂S | |

| Molecular Weight | 212.60 g/mol | |

| Density | 1.534 g/cm³ at 25°C | |

| Refractive Index | 1.502 | |

| Boiling Point | 78–80°C (20 mmHg) |

Position of this compound in Contemporary Research

This compound occupies a niche in proteomics and covalent inhibitor development due to:

- Selective Binding : Its ortho-fluorine and para-chloro substituents stabilize transition states in enzyme active sites, as demonstrated in human neutrophil elastase (hNE) inhibition studies.

- Modular Synthesis : Recent electrochemical methods enable efficient preparation from thiol precursors, achieving yields up to 92% in flow reactors.

Table 2: Synthetic Routes to this compound

| Method | Conditions | Yield (%) | |

|---|---|---|---|

| Chlorine-Fluorine Exchange | KF, sulfolane, 190–210°C | 45–49 | |

| Electrochemical Oxidation | Graphite anode, KF, RT | 85–92 | |

| Palladium Catalysis | PdCl₂(AmPhos)₂, NFSI, iPrOH | 55–65 |

Its role in SuFEx-enabled drug discovery is exemplified by its use in creating β-keto sulfonyl fluorides for kinase profiling. Additionally, it serves as a precursor for bifunctional crosslinkers in materials science, enabling the assembly of sulfonate-linked polymers.

属性

IUPAC Name |

4-chloro-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAIUOCPJVOAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447460-39-1 | |

| Record name | 447460-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorine-Fluorine Exchange on Sulfonyl Chloride Precursors

The most direct route to 4-chloro-2-fluorobenzene-1-sulfonyl fluoride involves the fluorination of its sulfonyl chloride analog, 4-chloro-2-fluorobenzenesulfonyl chloride. This method leverages alkali metal fluorides, such as potassium fluoride (KF), in polar aprotic solvents like dimethylformamide (DMF) or sulfolane. The reaction proceeds via nucleophilic substitution, where fluoride ions displace the chloride at the sulfonyl group.

Typical Procedure :

A mixture of 4-chloro-2-fluorobenzenesulfonyl chloride (1.0 equiv) and anhydrous KF (2.5 equiv) in DMF is heated to 200°C for 5 hours under inert conditions. After cooling, the mixture is filtered to remove insoluble salts, and the product is isolated via vacuum distillation. This method aligns with patented protocols for analogous fluorobenzene-sulfonyl fluorides, achieving yields of 70–85% after purification.

Multi-Step Synthesis from Aromatic Precursors

For scenarios where the sulfonyl chloride precursor is unavailable, a multi-step synthesis from substituted benzene derivatives is employed. This approach involves sequential sulfonation, chlorination, and fluorination steps:

- Sulfonation : Introduction of the sulfonyl group to 1,3-dichlorobenzene via reaction with chlorosulfonic acid, yielding 4,6-dichlorobenzenesulfonyl chloride.

- Selective Fluorination : Directed fluorination at the ortho-position using hydrogen fluoride (HF) or KF under controlled conditions to produce 4-chloro-2-fluorobenzenesulfonyl chloride.

- Final Fluorination : Conversion of the sulfonyl chloride to the sulfonyl fluoride using KF, as described in Section 1.

This method offers flexibility in modulating substituent positions but requires stringent control over reaction parameters to avoid over-fluorination or ring degradation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the aforementioned methods:

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorine-Fluorine Exchange | 4-Chloro-2-fluorobenzenesulfonyl chloride | KF, DMF, 200°C, 5 hours | 70–85% | High efficiency; Scalable | Requires corrosive reagents (KF/DMF) |

| Multi-Step Synthesis | 1,3-Dichlorobenzene | ClSO3H, HF/KF, sequential steps | 50–65% | Flexibility in substituent placement | Low overall yield; Complex workflow |

| Radical Fluorosulfonylation | 4-Chloro-2-fluorobromobenzene | Imidazolium reagent, Ir photocatalyst, light | ~40%* | Metal-free; Mild conditions | Optimizing for aromatics ongoing |

*Estimated based on analogous alkenes.

Critical Considerations in Synthesis

- Solvent Selection : Polar aprotic solvents (e.g., DMF, sulfolane) are critical for facilitating fluoride ion mobility in substitution reactions.

- Temperature Control : Excessive heat (>240°C) promotes side reactions, including ring defluorination or sulfone decomposition.

- Purification Challenges : Distillation under reduced pressure is preferred to isolate the volatile sulfonyl fluoride, while chromatography is reserved for radical-derived products.

化学反应分析

Types of Reactions

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or sulfonate esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

Sulfonamides: Formed through substitution with amines.

Sulfonates: Formed through substitution with alcohols or thiols.

Sulfonic Acids: Formed through oxidation reactions.

科学研究应用

Chemical Biology

In the realm of chemical biology, 4-chloro-2-fluorobenzene-1-sulfonyl fluoride serves as a valuable tool for modifying biomolecules, particularly proteins and peptides. Its ability to form covalent bonds with nucleophilic residues such as serine and cysteine allows researchers to probe enzyme mechanisms and identify active site residues. This property is crucial for understanding enzyme function and developing enzyme inhibitors .

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit enzymes by targeting specific active sites. For instance, studies involving covalent inhibitors have shown that these compounds can stabilize enzyme-substrate complexes, providing insights into catalytic mechanisms.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential role in drug development, particularly as an enzyme inhibitor. The sulfonyl fluoride group is known for its ability to react with nucleophiles in biological systems, making it a candidate for designing selective inhibitors against various therapeutic targets.

Table 1: Summary of Medicinal Applications

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Enzyme Inhibition | Covalent inhibitors | Studies on cysteine proteases |

| Drug Development | Targeting specific enzymes | Research on CFTR modulation |

Materials Science

This compound is also utilized in materials science for the synthesis of specialty chemicals and polymers with specific functional properties. Its unique reactivity allows for the development of novel materials with tailored characteristics.

Case Study: Polymer Synthesis

The compound has been employed in the synthesis of functionalized polymers that exhibit enhanced mechanical properties and thermal stability. These polymers find applications in coatings, adhesives, and other industrial materials .

作用机制

The mechanism of action of 4-chloro-2-fluorobenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chlorine and fluorine substituents on the benzene ring can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Reactivity and Selectivity

- Electrophilicity : The sulfonyl chloride group (-SO₂Cl) in analogs like 4-chloro-2-fluorobenzene-1-sulfonyl chloride exhibits higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to sulfonyl fluorides (-SO₂F), which are less reactive but more stable under acidic conditions .

- Steric Effects : Substituents like methoxy (in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride) reduce electrophilicity but enhance solubility in polar solvents, favoring applications in aqueous-phase reactions .

- Ring Substitution : The ortho-fluorine and para-chlorine arrangement in 4-chloro-2-fluorobenzene derivatives increases steric hindrance, slowing hydrolysis but improving regioselectivity in coupling reactions .

Key Research Findings

- Thermal Stability : Chlorinated sulfonyl chlorides (e.g., C₆H₃Cl₂FO₂S) decompose above 150°C, whereas fluorinated analogs exhibit higher thermal resistance, enabling high-temperature reactions .

- Hazard Profile : Sulfonyl chlorides universally carry skin corrosion risks (e.g., GHS Category 1A for 4-chloro-2-fluorobenzene-1-sulfonyl chloride), necessitating stringent handling protocols .

生物活性

4-Chloro-2-fluorobenzene-1-sulfonyl fluoride (also known as sulfonyl fluoride) is a compound of significant interest in chemical biology due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, applications in research and medicine, and various case studies that highlight its effectiveness as a biochemical probe.

This compound is characterized by its sulfonyl fluoride group, which is known for its reactivity with nucleophiles. This reactivity makes it a valuable tool in the study of enzyme interactions and protein modifications.

Structural Formula

The compound can be represented by the following structural formula:

Synthesis Methods

The synthesis of sulfonyl fluorides typically involves the transformation of sulfonic acids using various reagents. Recent studies have demonstrated efficient methods for synthesizing this compound with high yields. For example, one method reported an 80% yield using pyridinium acid and DMF as solvents, with improved yields when performed at room temperature in acetonitrile .

Biological Mechanisms

Sulfonyl fluorides act primarily as electrophiles that can covalently modify specific amino acid residues in proteins, particularly serine and cysteine residues. This property has led to their classification as "privileged warheads" in chemical biology, facilitating the study of enzyme mechanisms and protein interactions.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound reacts with nucleophilic residues in enzymes, leading to the inhibition of their activity.

- Selective Targeting : It preferentially modifies serine residues, which are critical for the function of many proteases .

Applications in Research and Medicine

Sulfonyl fluorides have been employed in various applications across chemical biology and pharmacology:

- Enzyme Inhibition : They are used as inhibitors for serine proteases, which play vital roles in numerous biological processes.

- Target Identification : These compounds help identify enzyme binding sites and validate potential drug targets.

- Mapping Protein Interactions : Sulfonyl fluorides facilitate the mapping of protein-protein interactions, enhancing our understanding of cellular mechanisms .

Case Study 1: Inhibition of Proteases

A study demonstrated that this compound effectively inhibited various serine proteases involved in disease pathways. The compound's ability to covalently modify the active site serine residues resulted in significant reductions in enzymatic activity.

Case Study 2: Cancer Therapy Applications

Research has explored the use of sulfonyl fluorides as potential hypoxia-activated prodrugs in cancer therapy. Under low oxygen conditions, these compounds release reactive intermediates that induce cytotoxicity selectively in hypoxic tumor cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Inhibits serine proteases; potential cancer therapy |

| 4-Fluorobenzenesulfonyl fluoride | Similar to above | Known for similar reactivity; used in enzyme studies |

| Triazolothiadiazines | Different structure | Exhibits diverse pharmacological activities |

常见问题

Q. What are the recommended synthetic routes for 4-chloro-2-fluorobenzene-1-sulfonyl fluoride, and how can purity be optimized?

The synthesis of sulfonyl fluorides typically involves chlorosulfonation followed by fluorination. For structurally similar compounds like 4-fluorobenzenesulfonyl chloride, methodologies include reacting the parent aromatic compound with chlorosulfonic acid and subsequent halogen exchange using potassium fluoride . Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Analytical techniques such as HPLC and NMR (as demonstrated for estrone sulfonate derivatives) are critical for verifying purity >95% .

Q. How should researchers handle and store this compound to ensure stability?

Sulfonyl fluorides are moisture-sensitive and reactive. Store under inert gas (e.g., argon) at –20°C in airtight containers. Stability assessments for analogous compounds (e.g., 4-oxopiperidine-1-sulfonyl fluoride) suggest degradation risks under prolonged storage; regular NMR or FTIR monitoring is advised to detect hydrolysis or decomposition . Always consult safety data sheets (SDS) for sulfonyl halides, which emphasize PPE (gloves, goggles) and fume hood use .

Q. What spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are standard for confirming structure and regiochemistry, as shown in the characterization of estrone sulfonate derivatives . Mass spectrometry (HRMS) validates molecular weight, while FTIR identifies key functional groups (S=O, C-F stretches). For purity analysis, combine HPLC with UV detection and elemental analysis .

Advanced Research Questions

Q. How does the electronic influence of the chloro and fluoro substituents affect reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl and F groups activate the sulfonyl fluoride moiety toward nucleophilic attack (e.g., by amines or thiols). Computational studies on similar compounds (e.g., 4-fluorobenzenesulfonyl chloride) suggest para-substituents enhance electrophilicity at the sulfur center, facilitating covalent bond formation in probe design or drug discovery . Experimental validation requires kinetic studies under varying pH and solvent conditions.

Q. What strategies mitigate competing side reactions during derivatization (e.g., hydrolysis or dimerization)?

Side reactions can be minimized by:

- Using anhydrous solvents (e.g., DMF, THF) and molecular sieves to scavenge moisture.

- Employing low temperatures (–78°C to 0°C) for reactions with strong nucleophiles.

- Adding stabilizing agents like crown ethers to enhance fluoride ion availability in fluorination steps .

Monitor reaction progress via TLC or in situ IR to optimize quenching times.

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

Sulfonyl fluorides are known covalent enzyme inhibitors. Design assays targeting serine hydrolases or proteases:

Kinetic Studies : Measure IC50 values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

Mass Spectrometry : Confirm covalent adduct formation by detecting mass shifts corresponding to enzyme-inhibitor complexes.

Crystallography : Resolve inhibitor-enzyme structures to map binding interactions, as seen in studies of antimicrobial sulfonamides .

Q. What are the key challenges in interpreting conflicting data on reactivity or biological activity across studies?

Contradictions may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) can stabilize transition states differently than nonpolar solvents.

- Enzyme Isoforms : Variant protein structures may exhibit divergent susceptibility to inhibition.

- Purity Variability : Trace impurities (e.g., residual chloride) in commercial batches can skew results. Always cross-validate using independently synthesized batches and orthogonal analytical methods .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。